1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Description

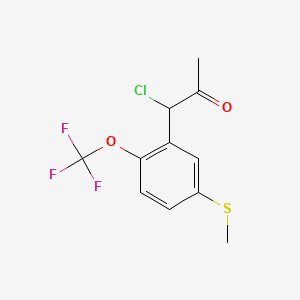

1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing a methylthio (-SCH₃) group at position 5 and a trifluoromethoxy (-OCF₃) group at position 2. This compound is structurally tailored for applications in pharmaceutical and agrochemical intermediates due to the electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and lipophilicity, and the sulfur-containing methylthio group, which may influence reactivity in subsequent synthetic transformations .

The synthesis of such compounds typically involves Friedel-Crafts acylation or halogenation reactions, as demonstrated in analogous chloro-propanone derivatives .

Properties

Molecular Formula |

C11H10ClF3O2S |

|---|---|

Molecular Weight |

298.71 g/mol |

IUPAC Name |

1-chloro-1-[5-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)8-5-7(18-2)3-4-9(8)17-11(13,14)15/h3-5,10H,1-2H3 |

InChI Key |

HIXJEAJNOZOYLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)SC)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis often begins with a suitably substituted phenyl ketone, such as 5-(methylthio)-2-(trifluoromethoxy)acetophenone. This intermediate can be prepared by:

- Electrophilic aromatic substitution to introduce the methylthio group.

- Subsequent trifluoromethoxylation using specialized reagents that transfer the –OCF3 moiety to the aromatic ring under mild conditions.

These steps require careful control of reaction conditions to avoid over-substitution or decomposition of sensitive groups.

α-Chlorination of the Ketone

The key transformation to obtain the 1-chloro substituent at the α-position of the propan-2-one involves chlorination of the methyl ketone. Common reagents and conditions include:

- Use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the α-hydrogen to a chlorine atom.

- The reaction is typically conducted at low temperatures (0–5 °C) to minimize side reactions.

- The ketone substrate is dissolved in an inert solvent such as dichloromethane or chloroform.

- Slow addition of chlorinating agent with stirring, followed by room temperature stirring overnight to ensure complete conversion.

This method is supported by analogous procedures where hydrazone intermediates are chlorinated with thionyl chloride to yield chlorinated heterocycles, demonstrating the reliability of SOCl2 in α-chlorination steps.

Purification and Characterization

After reaction completion, the mixture is subjected to:

- Removal of excess reagents under reduced pressure.

- Washing with diethyl ether or chloroform to remove impurities.

- Recrystallization from solvents like chloroform or dimethyl sulfoxide (DMSO) to obtain pure product.

The purified compound is characterized by standard techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Methylthio substitution | Electrophilic aromatic substitution agents | Varies | Ambient | Requires regioselective control |

| Trifluoromethoxylation | Trifluoromethoxylation reagents | Mild solvents | Mild (0–25 °C) | Avoid harsh conditions to preserve groups |

| α-Chlorination | Thionyl chloride (SOCl2) or PCl5 | CH2Cl2 or CHCl3 | 0–5 °C, then RT | Slow addition, overnight stirring |

| Purification | Solvent washes, recrystallization | Diethyl ether, DMSO, chloroform | Ambient | Ensures high purity and yield |

Industrial and Laboratory Considerations

- The use of water or low-polarity solvents like toluene has been reported in related aromatic ketone syntheses to improve industrial scalability and environmental compatibility.

- Surfactants and dehydration agents may be employed to drive equilibrium reactions toward the desired product in aqueous or biphasic systems.

- Reaction monitoring by chromatographic techniques is essential to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or ammonia in a polar solvent such as methanol or ethanol.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with the nucleophile replacing the chlorine atom.

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Scientific Research Applications

Based on the search results, information regarding the applications of "1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one" is limited. However, some inferences can be made based on the properties and potential reactivity of similar compounds.

Chemical Properties and Identification

Potential Applications Based on Reactive Groups

The presence of certain functional groups suggests potential applications, although no specific applications for this exact compound are detailed in the search results.

- Chloro group: This functional group can undergo nucleophilic substitution reactions, making the compound a potential intermediate in synthesizing more complex molecules.

- Methylthio group: This group can be involved in oxidation reactions to form sulfoxides or sulfones, which have various applications in chemistry and biology.

- Trifluoromethoxy group: The trifluoromethoxy group can influence the compound's lipophilicity and metabolic stability, which is relevant in medicinal chemistry.

- Propan-2-one: This ketone functional group can undergo reduction to form alcohol derivatives.

Analogous Compound Applications

Another similar compound, 1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one, has reported applications that may be relevant:

- Chemistry: It can be used as an intermediate in synthesizing complex organic molecules.

- Biology: It is investigated for its potential biological activity and interactions with biomolecules.

- Medicine: Explored for potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry: Utilized in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one depends on the specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806708-09-7)

- Structure : Trifluoromethoxy at position 2, methylthio at position 3.

- Molecular Formula : C₁₁H₁₀ClF₃O₂S; MW : 298.71.

- Physical Properties : Predicted boiling point 300.4±42.0°C; density 1.37±0.1 g/cm³ .

- Applications : High-purity intermediate for pharmaceuticals, emphasizing its utility in drug discovery pipelines .

1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806461-83-5)

- Structure : Methylthio at position 3, trifluoromethoxy at position 2.

- Molecular Formula : C₁₁H₁₀ClF₃O₂S; MW : 298.71.

- Synthesis : Prepared via methods analogous to Friedel-Crafts acylation, with raw materials including chlorinated precursors .

Comparison: Positional isomerism significantly impacts electronic distribution.

Substituent Variants

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS 1804250-51-8)

- Structure : Trifluoromethoxy at position 5, trifluoromethylthio (-SCF₃) at position 2.

- Molecular Formula : C₁₁H₇ClF₆O₂S; MW : 352.66.

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one (CAS 1806557-19-6)

- Structure : Difluoromethoxy (-OCF₂H) at position 2, methylthio at position 4.

- Molecular Formula : C₁₁H₁₁ClF₂O₂S; MW : 280.72.

- Comparison : Replacing trifluoromethoxy with difluoromethoxy reduces electron-withdrawing effects, which may lower thermal stability but improve solubility in polar solvents .

Physicochemical and Reactivity Trends

Biological Activity

1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one, also known by its CAS number 1806369-05-0, is a synthetic compound with potential biological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C₁₁H₁₀ClF₃O₂S

- Molecular Weight : 298.71 g/mol

- Structure : The compound features a chloro group, a trifluoromethoxy group, and a methylthio group attached to a phenyl ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethoxy and methylthio substituents enhance its lipophilicity and may influence its binding affinity to various receptors or enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. It has been noted for its effectiveness in inhibiting the growth of Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Potential : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, including topoisomerases, which are crucial for DNA replication and transcription. This inhibition may contribute to its anticancer effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated an IC50 value of approximately 25 µM against Staphylococcus aureus, demonstrating promising potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a separate investigation focused on cancer therapeutics, the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with 10 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting strong anticancer properties .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of a substituted phenylpropanone precursor. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are commonly used for electrophilic substitution .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., over-halogenation) .

- Purity monitoring : Use HPLC or GC-MS to track intermediates, ensuring ≥98% purity for downstream applications .

- Example optimization table:

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 1–3 equiv | 2.5 equiv | 72 |

| Reaction Time | 4–12 hrs | 8 hrs | 68→82 |

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare - and -NMR spectra with computed chemical shifts (DFT calculations) to confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 315.03 (calculated for C₁₁H₁₀ClF₃OS₂) .

- X-ray Crystallography : Use SHELXL for refinement; resolve disorder in the trifluoromethoxy group via iterative occupancy adjustments .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Flash column chromatography with hexane/ethyl acetate (4:1) removes polar byproducts.

- Recrystallization : Dissolve in hot ethanol, cool to −20°C for slow crystallization .

- Distillation : For volatile impurities, short-path distillation under reduced pressure (0.1 mmHg) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound’s structure be addressed during refinement?

- Methodological Answer :

- Twinning : Use the

TWINcommand in SHELXL to model pseudo-merohedral twinning. Check for overlapping diffraction spots via Hooft statistics . - Disorder : Apply split-atom models for the methylthio group, refining occupancy ratios with constraints (e.g., SUMF 1.0) .

- Validation : Cross-verify with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What computational methods predict the reactivity and stability of derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian16 to compute frontier molecular orbitals (HOMO/LUMO) and assess electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to evaluate hydrolytic stability of the trifluoromethoxy group .

- QSPR Models : Corrate substituent electronic parameters (σₚ, Hammett constants) with reaction yields for derivative libraries .

Q. How can contradictions in reported spectroscopic data (e.g., conflicting -NMR shifts) be resolved?

- Methodological Answer :

- Standardization : Re-run spectra under identical conditions (solvent, temperature, reference compound) .

- Spin-Spin Coupling Analysis : For -NMR, assign peaks via 2D COSY to distinguish CF₃O from other fluorinated impurities .

- Cross-Validation : Compare with solid-state NMR to rule out solvent-induced shifts .

Q. What mechanistic insights can kinetic studies provide for its participation in nucleophilic substitution reactions?

- Methodological Answer :

- Rate Monitoring : Use stopped-flow UV-Vis to track chloride displacement by azide (NaN₃) in acetonitrile .

- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from rate constants at 25–60°C .

- Isotopic Labeling : -labeling of the ketone group to confirm retention of configuration during substitution .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying unit cell parameters for structurally similar analogs?

- Methodological Answer :

- Polymorphism : Screen multiple solvent systems (e.g., DCM vs. toluene) to identify polymorph-dependent lattice variations .

- Temperature Effects : Collect data at 100 K (vs. 293 K) to reduce thermal motion artifacts, as seen in vs. .

- Software Bias : Compare SHELXL-refined structures with independent software (e.g., Olex2) to detect refinement artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.